7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiophene Derivative: The thiophene moiety can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Carbamoylation: The thiophene derivative is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Piperidine Introduction: The carbamoylated thiophene is then coupled with piperidine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent.
Acridine Formation: The final step involves the formation of the tetrahydroacridine moiety, which can be achieved through cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic moieties. These interactions may lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene moiety, such as thiophene-2-carboxylic acid, share some structural similarities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine rings.
Acridine Derivatives: Acridine-9-carboxylic acid is a related compound with a similar acridine core.
Uniqueness
The uniqueness of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N3O5S2 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
7-[4-(thiophen-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
InChI |
InChI=1S/C25H27N3O5S2/c29-24(26-15-17-4-3-13-34-17)16-9-11-28(12-10-16)35(32,33)18-7-8-22-20(14-18)23(25(30)31)19-5-1-2-6-21(19)27-22/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2,(H,26,29)(H,30,31) |
InChI Key |
HDOZPNISAJPPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)NCC5=CC=CS5)C(=C2C1)C(=O)O |
Origin of Product |
United States |
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